2-Fluoro-4-hydroxybenzonitrile

Fragment-based drug discovery CDC25 phosphatase inhibition NMR screening

2-Fluoro-4-hydroxybenzonitrile is a fluorinated benzonitrile derivative (C₇H₄FNO; MW 137.11 g/mol) bearing a hydroxyl group at the 4-position and a fluorine atom at the 2-position of the aromatic ring. The compound is a planar molecule that crystallizes as a white to off-white powder with a melting point of 123–125 °C and a density of 1.45 g/cm³.

Molecular Formula C7H4FNO
Molecular Weight 137.11 g/mol
CAS No. 82380-18-5
Cat. No. B1301987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-hydroxybenzonitrile
CAS82380-18-5
Molecular FormulaC7H4FNO
Molecular Weight137.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)F)C#N
InChIInChI=1S/C7H4FNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H
InChIKeyREIVHYDACHXPNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-hydroxybenzonitrile (CAS 82380-18-5): Core Identity and Procurement-Grade Profile


2-Fluoro-4-hydroxybenzonitrile is a fluorinated benzonitrile derivative (C₇H₄FNO; MW 137.11 g/mol) bearing a hydroxyl group at the 4-position and a fluorine atom at the 2-position of the aromatic ring [1]. The compound is a planar molecule that crystallizes as a white to off-white powder with a melting point of 123–125 °C and a density of 1.45 g/cm³ . It is commercially available at purities ≥98% (GC) and ≥99% from multiple reputable vendors, and is classified as an irritant (Acute Tox. 4 Oral, Eye Dam. 1) requiring standard laboratory handling precautions . Its bifunctional nature—combining a phenolic hydroxyl, a nitrile, and an ortho-fluoro substituent—underpins its differentiated reactivity profile relative to non-fluorinated or regioisomeric analogs.

Why 4-Hydroxybenzonitrile or Regioisomeric Analogs Cannot Replace 2-Fluoro-4-hydroxybenzonitrile in Critical Applications


Although 2-fluoro-4-hydroxybenzonitrile shares the same core benzonitrile scaffold with close analogs such as 4-hydroxybenzonitrile (des-fluoro), 3-fluoro-4-hydroxybenzonitrile (regioisomer), and 2-chloro-4-hydroxybenzonitrile, experimental evidence demonstrates that these compounds are not functionally interchangeable. In a fragment-based NMR screen against the CDC25B phosphatase catalytic domain, only 2-fluoro-4-hydroxybenzonitrile—out of approximately 1,500 chemically diverse fragments—was identified as a binder [1]. Systematic SAR evaluation revealed that elimination of the ortho-fluorine significantly decreased target binding, while chlorine substitution at the same position had no measurable effect [1]. In liquid-crystal applications, ester derivatives of 2-fluoro-4-hydroxybenzonitrile exhibit substantially higher nematic–isotropic transition temperatures than both the corresponding unsubstituted esters and the 3-fluoro regioisomeric series [2]. These findings establish that the precise 2-fluoro-4-hydroxy substitution pattern confers functional properties that cannot be recapitulated by generic in-class substitution.

Quantitative Head-to-Head Differentiation Evidence for 2-Fluoro-4-hydroxybenzonitrile Selection


CDC25B Fragment Screening: Exclusive Hit Among ~1,500 Compounds

In a fragment-based NMR screen employing ¹H–¹⁵N HSQC chemical shift perturbation on uniformly ¹⁵N-labeled CDC25B catalytic domain, 2-fluoro-4-hydroxybenzonitrile (compound 1) was the only compound—out of an in-house library of approximately 1,500 chemically diverse fragment-like molecules—that demonstrated binding to CDC25B [1]. No other fragment in the library produced a detectable interaction with the target under identical screening conditions. This represents a hit rate of <0.07% for the library and establishes 2-fluoro-4-hydroxybenzonitrile as a uniquely privileged chemotype for this target.

Fragment-based drug discovery CDC25 phosphatase inhibition NMR screening Oncology target validation

Fluorine Substituent Criticality: 2-F vs. Des-Fluoro vs. 2-Cl in CDC25B Binding

To quantitatively rank binding to CDC25B, the sum of ¹H–¹⁵N chemical shift changes for eight of the most perturbed amide resonances was measured across a panel of commercially available analogs [1]. Elimination of the fluorine at position R1 (compound 2, 4-hydroxybenzonitrile) significantly decreased binding relative to 2-fluoro-4-hydroxybenzonitrile. Exchange of fluorine for chlorine (compound 3, 2-chloro-4-hydroxybenzonitrile) had no measurable effect on binding—meaning the chlorine analog failed to recapitulate the binding interaction. In contrast, addition of a second fluorine at position R2 (compound 5) or R3 (compound 6) enhanced binding compared to the parent, with a preference for the R2 position. Furthermore, removal of either the hydroxyl or the nitrile group was individually detrimental to binding [1].

Structure–activity relationship Halogen bonding CDC25B allosteric pocket Fragment elaboration

Liquid Crystal Nematic–Isotropic Transition Temperature: 2-Fluoro vs. 3-Fluoro vs. Unsubstituted Esters

Forty ester derivatives of 2-fluoro-4-hydroxybenzonitrile and 3-fluoro-4-hydroxybenzonitrile, incorporating trans-1,4-disubstituted cyclohexane or 1,4-disubstituted bicyclo[2.2.2]octane rings, were synthesized and their liquid-crystal transition temperatures systematically compared [1]. Many of the novel fluorine-substituted esters exhibited substantially higher nematic–isotropic transition temperatures (clearing points) than the corresponding unsubstituted esters. The study established a rank order of clearing points that differentiates the 2-fluoro series from the 3-fluoro series, demonstrating that the position of the fluorine substituent on the benzonitrile core directly modulates the thermal stability of the mesophase.

Liquid crystal materials Nematic–isotropic transition Fluorinated mesogens Display technology

Crystal-State Packing and Planarity: Structural Differentiation from Non-Fluorinated Analogs

Single-crystal X-ray diffraction analysis of 2-fluoro-4-hydroxybenzonitrile (CCDC 255476) revealed that the molecule is essentially planar, with molecules linked via weak intermolecular O–H···N hydrogen bonds into linear chains in the crystal lattice; packing is further stabilized by van der Waals forces [1]. The planarity is notable because the ortho-fluoro substituent does not induce significant torsional strain, in contrast to bulkier ortho-substituents (e.g., chloro or methyl analogs) which can force the hydroxyl or nitrile groups out of the aromatic plane. The high-quality structure (R factor = 0.034 at T = 293 K) provides reliable geometric parameters: the C(sp²)–C(sp) bond (C1–C7) measures 1.43 Å, consistent with a conjugated nitrile–aromatic system [1].

Solid-state chemistry Crystal engineering Hydrogen bonding Molecular planarity

Physicochemical Property Shift: pKa, Melting Point, and Solubility vs. 4-Hydroxybenzonitrile

The introduction of a fluorine atom at the 2-position predictably alters key physicochemical parameters relative to 4-hydroxybenzonitrile. The melting point increases from 110–113 °C (4-hydroxybenzonitrile) to 123–125 °C (2-fluoro-4-hydroxybenzonitrile), a rise of approximately 12 °C [1]. The phenolic pKa decreases from 7.97 (experimental, 25 °C) to 6.84 (predicted), a shift of approximately –1.13 log units attributable to the electron-withdrawing inductive effect of the ortho-fluorine [1]. The aqueous solubility (saturated solution) of the 2-fluoro derivative is 4.7 g/L at 20 °C with a pH of 4.2 [1]. The octanol–water partition coefficient (logP) is approximately 1.63 for the 2-fluoro derivative versus 1.60 for the des-fluoro analog, indicating a modest lipophilicity increase [2][3].

Physicochemical profiling pKa modulation Solid-state properties Solubility

High-Confidence Application Scenarios for 2-Fluoro-4-hydroxybenzonitrile Based on Quantitative Evidence


Fragment-Based Drug Discovery Against CDC25 Phosphatases for Oncology

2-Fluoro-4-hydroxybenzonitrile is the only validated fragment hit for the CDC25B phosphatase catalytic domain from a screen of ~1,500 compounds, binding to a distal allosteric pocket adjacent to the CDK2/Cyclin A protein–protein interaction interface rather than the active site [1]. Its co-crystal structure (PDB 4WH7, 1.62 Å resolution) provides atomic-level detail for structure-guided fragment elaboration. The SAR established that the 2-fluoro substituent is essential for binding, while addition of a second fluorine enhances affinity—offering a rational vector for medicinal chemistry optimization [1]. Research groups and biotech companies pursuing non-catalytic-site CDC25 inhibitors should procure this compound as the foundational fragment for hit-to-lead campaigns, as no other commercially available fragment has demonstrated binding to this therapeutically relevant pocket.

Liquid Crystal Mesogen Development Requiring High Clearing Points

Ester derivatives of 2-fluoro-4-hydroxybenzonitrile, incorporating trans-1,4-disubstituted cyclohexane or bicyclo[2.2.2]octane rings, deliver nematic–isotropic transition temperatures that are substantially higher than those of the corresponding unsubstituted phenyl esters [2]. The systematic study of forty derivatives established a definitive rank order of clearing points that differentiates the 2-fluoro series from the 3-fluoro regioisomeric series [2]. For liquid crystal display (LCD) material scientists and formulation chemists, 2-fluoro-4-hydroxybenzonitrile is the phenol building block of choice when designing ester-based mesogens with extended nematic phase ranges for high-temperature display applications or thermally stable optical devices.

Synthetic Intermediate Exploiting Enhanced Phenol Acidity for Mild-Condition Etherification

With a phenolic pKa of 6.84 (predicted) compared to 7.97 for 4-hydroxybenzonitrile, 2-fluoro-4-hydroxybenzonitrile can be deprotonated under significantly milder basic conditions [3]. This enhanced acidity—approximately 13-fold greater Ka—enables alkylation (e.g., with 4-picolyl chloride to form 2-fluoro-4-(4-pyridinylmethoxy)benzonitrile) and acylation reactions to proceed with weaker bases, reducing competing side reactions on base-sensitive substrates [4]. Medicinal chemistry and process chemistry teams synthesizing fluorinated biaryl ethers, alkoxybenzonitriles, or ester prodrugs should prioritize this compound when the synthetic sequence contains functional groups incompatible with strong alkoxide bases.

Crystallographic Fragment Library Expansion for Allosteric Pocket Screening

The compound has been successfully co-crystallized with three distinct protein targets—CDC25B (PDB 4WH7), Mycobacterium tuberculosis ArgF (PDB 7NOR, 1.59 Å), and PTP1B (PDB 5QFO, 1.851 Å)—demonstrating its broad utility as a fragment for crystallographic screening campaigns [1][5][6]. Its small size (MW 137.11), planar geometry, and three hydrogen-bonding functional groups (hydroxyl donor, nitrile acceptor, fluorine) make it an ideal component of fragment libraries for academic and industrial structural biology groups conducting PanDDA or related crystallographic fragment screening against novel protein targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-4-hydroxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.